![molecular formula C30H19NO B1427386 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole CAS No. 1338446-77-7](/img/structure/B1427386.png)
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylbenzofurans . These are organic aromatic compounds that contain a phenyl group attached to a benzofuran moiety . Benzofuran is a bicyclic compound containing a benzene fused to a furan .
Molecular Structure Analysis
The molecular formula of “9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole” is C30H19NO . The InChI code is 1S/C30H19NO/c1-4-13-27-23 (10-1)24-11-2-5-14-28 (24)31 (27)22-9-7-8-20 (18-22)21-16-17-30-26 (19-21)25-12-3-6-15-29 (25)32-30/h1-19H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 409.49 .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole and related compounds have been extensively researched for their applications in OLEDs and PhOLEDs. These materials are utilized as host materials due to their excellent photophysical properties. For instance, compounds incorporating CN group onto carbazole, dibenzofuran, or dibenzothiophene units have shown promising results in blue PhOLEDs, characterized by high efficiencies and a slow efficiency roll-off, which is crucial for maintaining brightness at high outputs (Deng et al., 2013). Moreover, novel host materials with dibenzofuran and carbazole units have been synthesized to achieve high performance in green PhOLEDs, with materials like BFTC and BTTC demonstrating outstanding electroluminescence performance (Hu et al., 2017).
Biotransformation and Pharmacological Applications
The biotransformation of 9H-carbazole and its derivatives is another area of interest, with several studies exploring the production of hydroxylated 9H-carbazole metabolites using biphenyl-utilizing bacteria (Waldau et al., 2009). This opens pathways for generating various derivatives with potential pharmacological applications. Additionally, the synthesis and antimicrobial activities of 9H-carbazole derivatives have been investigated, indicating their utility in the development of new heterocyclic compounds with potential medicinal properties (Salih et al., 2016).
Electronic and Optical Properties
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole derivatives also exhibit promising electronic and optical properties. Their application in the field of organic semiconductors, specifically for organic thin-film transistors (OTFTs), has been explored, with some compounds showing p-channel characteristics and promising carrier mobility (Lee et al., 2016). Moreover, the electrochemical and electrochromic properties of carbazole and phenyl-methanone units have been studied, demonstrating their potential in the development of new electrochromic materials (Hu et al., 2013).
Novelty in Chemical Synthesis and Derivatization
The field of chemical synthesis and derivatization has also benefited from studies on 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole. Research has been conducted on the derivatization of bioactive carbazoles, exploring the bacterial biotransformation of various carbazole derivatives, leading to the identification of novel products with potential pharmacological relevance (Waldau et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(3-dibenzofuran-2-ylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19NO/c1-4-13-27-23(10-1)24-11-2-5-14-28(24)31(27)22-9-7-8-20(18-22)21-16-17-30-26(19-21)25-12-3-6-15-29(25)32-30/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWVLWWLYHXZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



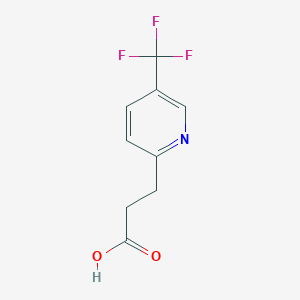

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
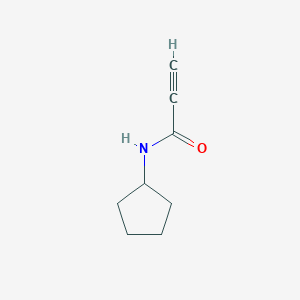
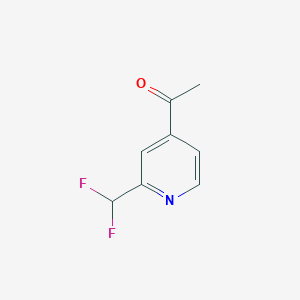
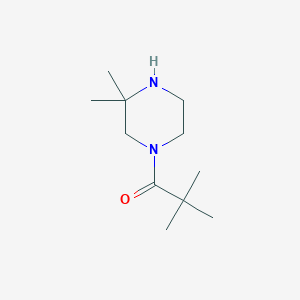
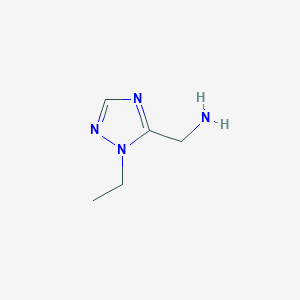
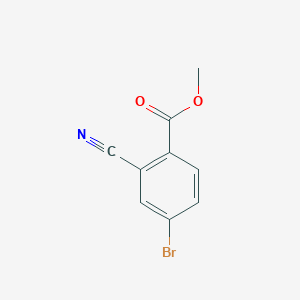
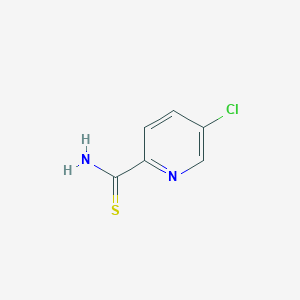
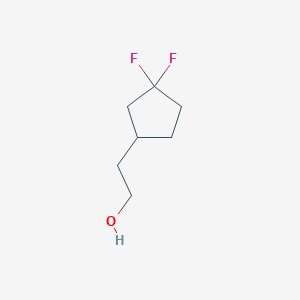
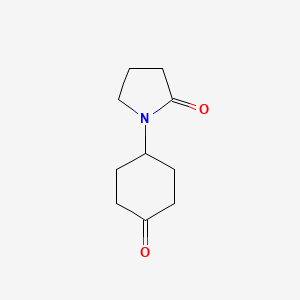
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)